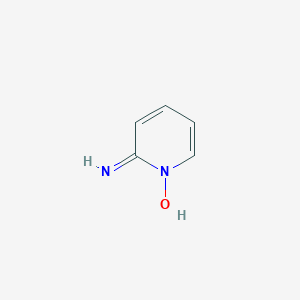
2-アミノピリジン N-オキシド
概要
説明
2-Aminopyridine N-oxide is an organic compound that belongs to the class of pyridine N-oxides. It is characterized by the presence of an amino group at the second position of the pyridine ring and an N-oxide functional group.
科学的研究の応用
2-Aminopyridine N-oxide has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the preparation of various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is used in the development of pharmaceutical agents, particularly those targeting specific receptors and enzymes.
Industry: The compound is employed in the production of functional materials, such as catalysts and ligands for metal-catalyzed reactions .
作用機序
Target of Action
It’s known that the 2-aminopyridine moiety is often used in the synthesis of diverse biological molecules, serving as pharmacophores against various biological targets .
Mode of Action
It’s known that the 2-Aminopyridine N-oxide moiety is often used as the directing group in various metal-catalyzed C-H functionalizations . This suggests that the compound may interact with its targets through metal-catalyzed reactions, leading to various transformations .
Biochemical Pathways
It’s known that 2-aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . This suggests that the compound may influence a variety of biochemical pathways through its role in the synthesis of these molecules .
Pharmacokinetics
It’s known that the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes . This suggests that the compound may have favorable pharmacokinetic properties, including good bioavailability .
Result of Action
It’s known that the compound can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . This suggests that the compound may have various effects at the molecular and cellular level, depending on the specific biological targets and pathways it influences .
Action Environment
Given the compound’s role in various chemical reactions and synthesis processes, it’s reasonable to assume that factors such as ph, temperature, and the presence of other molecules could potentially influence its action and efficacy .
生化学分析
Biochemical Properties
2-Aminopyridine, a related compound, is known for its role in the synthesis of diverse biological molecules . It is plausible that 2-Aminopyridine N-oxide may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported.
Cellular Effects
It is known that 2-Aminopyridine and its derivatives can influence cell function
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other aminopyridines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyridine N-oxide can be achieved through several methods. One common approach involves the oxidation of 2-aminopyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically proceeds under mild conditions, and the yield of the desired product can be optimized by controlling the reaction parameters .
Another method involves the sequential amination of heteroaromatic halides with 2-aminopyridine N-oxide. This approach utilizes electrophilic chloronitropyridines and is effective for synthesizing nitro-substituted 2,2′-dipyridylamine N-oxides .
Industrial Production Methods
In industrial settings, the production of 2-Aminopyridine N-oxide often involves large-scale oxidation reactions using cost-effective and readily available oxidizing agents. The process is designed to maximize yield and minimize by-products, ensuring the efficient production of the compound for various applications .
化学反応の分析
Types of Reactions
2-Aminopyridine N-oxide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The amino group and N-oxide moiety can participate in nucleophilic substitution reactions, leading to the formation of various functionalized derivatives
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Electrophilic halides, chloronitropyridines
Major Products Formed
The major products formed from these reactions include functionally substituted pyridine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
類似化合物との比較
Similar Compounds
2-Aminopyridine: Lacks the N-oxide group, resulting in different reactivity and applications.
4-Aminopyridine N-oxide: Similar structure but with the amino group at the fourth position, leading to distinct chemical properties.
2-Acetylaminopyridine N-oxide:
Uniqueness
2-Aminopyridine N-oxide is unique due to its ambident nucleophilic nature, allowing it to participate in a wide range of chemical reactions. Its ability to form both O- and N-functionalized products significantly expands the scope of its applications in organic synthesis and medicinal chemistry .
特性
IUPAC Name |
1-hydroxypyridin-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-5-3-1-2-4-7(5)8/h1-4,6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPMVZCGIJJWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=N)N(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873292 | |
| Record name | 1-Oxopyridin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14150-95-9 | |
| Record name | 1-Oxopyridin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminopyridine N-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical coordination behavior of 2-aminopyridine N-oxide with metal ions?
A1: 2-Aminopyridine N-oxide (apo) typically acts as a bidentate ligand, coordinating to metal ions through both its oxygen and amine nitrogen atoms. This can lead to the formation of mononuclear complexes, like the hexagonally symmetric Mn(apo)₆Cl₂ [, ], where six apo ligands surround a single manganese ion. Additionally, apo can bridge two metal centers, as seen in the binuclear complex [Cu₂(apo)₄Cl₄]·2H₂O [, ], forming a distorted square pyramidal geometry around each copper ion.
Q2: How does the structure of 2-aminopyridine N-oxide influence its NMR spectra?
A2: The position and nature of substituents on the pyridine ring significantly impact the ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 2-aminopyridine N-oxide [, ]. For instance, acetylation of the amino group in the 2-position deshields the pyridine nitrogen by 5.9-11.5 ppm compared to the non-acetylated form. Strong resonance interactions, such as those between 2-amino and 5-nitro groups, also affect amino nitrogen shielding (decrease of about 5.3-17.9 ppm) and cause deshielding of amino protons and carbons C-2 and C-5. Furthermore, the pyridine nitrogen chemical shifts in amino and acetylamino derivatives (-101.2 to -126.7 ppm) provide insights into the tautomeric equilibrium of these compounds.
Q3: Can 2-aminopyridine N-oxide be used as a directing group in C-H functionalization reactions?
A3: Yes, 2-aminopyridine N-oxide has been successfully employed as a directing group in cobalt-catalyzed C(sp2)-H bond functionalization reactions []. This strategy allows for the direct installation of various functional groups onto the pyridine ring, expanding the synthetic utility of 2-aminopyridine N-oxide derivatives.
Q4: Are there alternative synthetic pathways to access 2-aminopyridine N-oxides besides traditional methods?
A4: Interestingly, a novel pathway involving the base-catalyzed rearrangement of 5-cyanomethyl-2-isoxazolines has been reported for the synthesis of 2-aminopyridine N-oxides [, ]. This method offers a new route to access these compounds and highlights the diverse reactivity profiles of 2-aminopyridine N-oxide precursors.
Q5: Does 2-aminopyridine N-oxide always exist in its zwitterionic form?
A5: Contrary to some of its analogs like 2-hydroxy-, 2-mercapto-, and 2-nitramino-pyridine N-oxides, 2-aminopyridine N-oxide exists in a neutral tautomeric form in its crystal structure []. This finding, supported by DFT calculations, suggests that crystal packing forces can influence the tautomeric preference, even when a different tautomer might be more stable in the gas phase.
Q6: Can 2-aminopyridine N-oxide be used in the synthesis of more complex heterocycles?
A6: Indeed, 2-aminopyridine N-oxide serves as a valuable building block for constructing imidazo[1,2-a]pyridines []. A gold-catalyzed redox reaction between 2-aminopyridine N-oxides and alkynes provides a mild and atom-economical route to these valuable heterocyclic compounds, highlighting the potential of 2-aminopyridine N-oxide in medicinal chemistry.
Q7: How does 2-aminopyridine N-oxide participate in the formation of coordination polymers?
A7: 2-aminopyridine N-oxide can act as a bridging ligand through its oxygen atom, facilitating the construction of three-dimensional coordination polymers []. For example, in complexes with the formula [MII(apo)(N(CN)₂)₂] (M = Co, Ni, Mn), apo bridges two metal centers to form dimer subunits, which are then interconnected by dicyanamide (N(CN)₂)⁻ ligands. This structural motif highlights the potential of 2-aminopyridine N-oxide in developing new porous materials.
Q8: Can the reactivity of 2-aminopyridine N-oxide be modulated by protecting groups?
A8: Yes, N-protected 2-aminopyridine N-oxides react differently with chloronitropyridines compared to their unprotected counterparts []. While unprotected derivatives mainly yield 2-[(pyridin-2-yl)amino]pyridine N-oxides, the N-protected versions primarily form quaternary 1-pyridyloxypyridinium salts. This difference in reactivity highlights the influence of protecting groups on the chemical behavior of 2-aminopyridine N-oxide.
Q9: What factors govern the diverse reactivity of isomeric aminopyridine N-oxides?
A9: DFT calculations suggest that differences in the properties of frontier orbitals and atomic charge distribution contribute to the varied reactivity observed in isomeric aminopyridine N-oxides []. These electronic factors influence the molecules' ability to participate in different reaction pathways, ultimately leading to diverse product outcomes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



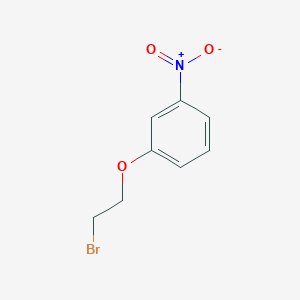

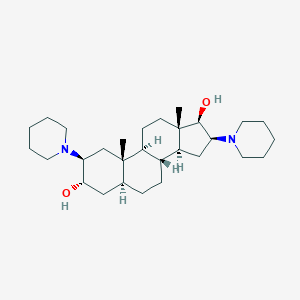
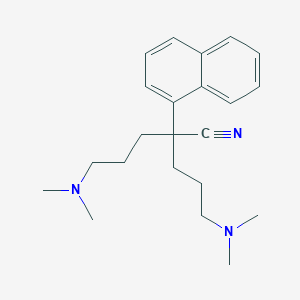

![(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B76950.png)
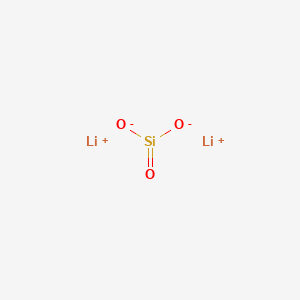
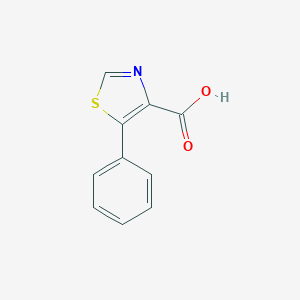
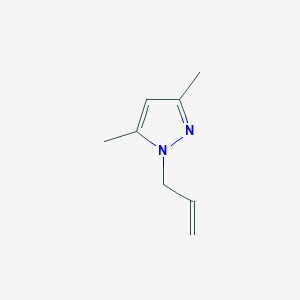



![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B76967.png)
